molecular formula C12H9ClFN B1612880 4-(3-Chloro-4-fluorophenyl)aniline CAS No. 405058-02-8

4-(3-Chloro-4-fluorophenyl)aniline

Cat. No.: B1612880
CAS No.: 405058-02-8
M. Wt: 221.66 g/mol
InChI Key: ACUVTXWUIMEPBL-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-fluorophenyl)aniline is an aromatic amine compound with the molecular formula C12H9ClFN It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-fluorophenyl)aniline typically involves the reduction of 3-chloro-4-fluoronitrobenzene. One common method includes the use of a platinum on carbon (Pt/C) catalyst under hydrogenation conditions. The reaction is carried out at temperatures ranging from 50 to 100 degrees Celsius and under a hydrogen atmosphere with pressures between 0.1 to 5 MPa . This method yields high purity and selectivity, making it suitable for large-scale production.

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The process involves careful control of temperature, pressure, and catalyst concentration to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-fluorophenyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The aniline group can be oxidized to form corresponding nitroso or nitro compounds, while reduction can yield the amine.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C).

Major Products Formed

    Substitution: Formation of substituted anilines.

    Oxidation: Formation of nitroso or nitro derivatives.

    Coupling: Formation of biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Chloro-4-fluorophenyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and fluoro groups enhances its stability and makes it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

4-(3-chloro-4-fluorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN/c13-11-7-9(3-6-12(11)14)8-1-4-10(15)5-2-8/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUVTXWUIMEPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609772
Record name 3'-Chloro-4'-fluoro[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405058-02-8
Record name 3′-Chloro-4′-fluoro[1,1′-biphenyl]-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405058-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Chloro-4'-fluoro[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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